molecular formula C17H16N4O4 B2630278 1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea CAS No. 1219901-96-8

1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea

Cat. No.: B2630278
CAS No.: 1219901-96-8
M. Wt: 340.339
InChI Key: DQOFWLPEDOPWCN-UHFFFAOYSA-N
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Description

The compound “1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea” is a complex organic molecule that contains several functional groups, including a 1,3,4-oxadiazole ring, a phenylurea moiety, and a dimethoxyphenyl group . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the 1,3,4-oxadiazole ring is known to participate in various chemical reactions . The phenylurea and dimethoxyphenyl groups could also influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • The structural analogs of 1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea have been explored for their antimicrobial and antifungal properties. Compounds synthesized using 2,4-dimethoxybenzoic acid demonstrated potential activity comparable to commercial antibiotics against various microbial strains, indicating the compound's relevance in developing new antimicrobial agents (Mohana, 2013).

Anticancer Activity

  • Derivatives of 1,3,4-oxadiazole, including those with 2,4-dimethoxyphenyl substituents, have been investigated for their potential anticancer properties. Certain derivatives showed excellent activity against breast cancer cell lines, indicating their potential in cancer treatment (Polkam et al., 2021).

Antioxidant Properties

  • Some derivatives, specifically those synthesized by reacting aryl hydrazides with certain acids, exhibited significant free-radical scavenging ability, underlining the compound's potential in developing antioxidant therapies (Shakir et al., 2014).

Luminescent Properties

  • The spectral luminescent properties of certain 1,3,4-oxadiazoles with dimethoxyphenyl substituents were studied, showcasing high quantum yield in polar and nonpolar solvents. This indicates potential applications in materials science, particularly in creating substances with specific luminescent properties (Mikhailov et al., 2018).

Structural and Mesomorphic Studies

  • Structural studies on related compounds have provided insights into their mesomorphic properties, which could be valuable in the field of liquid crystal research and materials science, although specific derivatives did not show liquid crystalline behaviors (Tomi, 2012).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve exploring its reactivity, investigating its potential uses, and optimizing its synthesis .

Biochemical Analysis

Biochemical Properties

1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit bacterial RNA polymerase, thereby affecting bacterial gene transcription . This interaction is crucial as it can lead to the development of new antibacterial agents.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can reduce the activity of acetylcholinesterase, leading to changes in nerve impulse transmission . Furthermore, it has been observed to affect the viability of certain cell types, indicating its potential cytotoxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes, inhibiting their activity. For example, its interaction with bacterial RNA polymerase involves binding to the switch region of the enzyme, thereby inhibiting RNA synthesis . This binding interaction is crucial for its antibacterial properties. Additionally, the compound’s inhibition of acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, affecting its efficacy. Studies have shown that its effects on cellular function can vary over time, with prolonged exposure leading to increased cytotoxicity . Understanding these temporal effects is crucial for optimizing its use in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity. At higher doses, it can lead to toxic or adverse effects. For instance, high doses have been associated with significant cytotoxicity and changes in cellular metabolism . These dosage effects are critical for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with bacterial RNA polymerase highlights its role in bacterial metabolism . Additionally, its effects on acetylcholinesterase suggest potential impacts on neurotransmitter metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Properties

IUPAC Name

1-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-23-12-8-9-13(14(10-12)24-2)15-20-21-17(25-15)19-16(22)18-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOFWLPEDOPWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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